2-[(R)-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene
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Overview
Description
2-[®-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene is a chemical compound characterized by its unique structure, which includes an ethenesulfinyl group attached to a benzene ring substituted with three isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[®-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene typically involves the reaction of 1,3,5-tri(propan-2-yl)benzene with an ethenesulfinylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the ethenesulfinyl group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-[®-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The ethenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ethenesulfinyl group to a thioether.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-[®-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 2-[®-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene involves its interaction with specific molecular targets. The ethenesulfinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can modulate various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
p-Cymene: A monoterpene with a similar isopropyl-substituted benzene ring but lacking the ethenesulfinyl group.
1,3,5-Triisopropylbenzene: Similar structure but without the ethenesulfinyl group.
Uniqueness: The presence of the ethenesulfinyl group in 2-[®-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene imparts unique chemical reactivity and potential biological activity that distinguishes it from other similar compounds. This functional group allows for specific interactions with biomolecules, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
257887-12-0 |
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Molecular Formula |
C17H26OS |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
2-[(R)-ethenylsulfinyl]-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C17H26OS/c1-8-19(18)17-15(12(4)5)9-14(11(2)3)10-16(17)13(6)7/h8-13H,1H2,2-7H3/t19-/m1/s1 |
InChI Key |
PMUKENJBRVAOTK-LJQANCHMSA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[S@](=O)C=C)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)C=C)C(C)C |
Origin of Product |
United States |
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